Cas no 1341214-28-5 (3-cyclopropyl-1λ?-thiomorpholine-1,1-dione)

3-cyclopropyl-1λ?-thiomorpholine-1,1-dione 化学的及び物理的性質
名前と識別子
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- 3-Cyclopropyl-1lambda6-thiomorpholine-1,1-dione
- 3-cyclopropylthiomorpholine 1,1-dioxide
- Thiomorpholine, 3-cyclopropyl-, 1,1-dioxide
- 3-cyclopropyl-1λ?-thiomorpholine-1,1-dione
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- MDL: MFCD20309221
- インチ: 1S/C7H13NO2S/c9-11(10)4-3-8-7(5-11)6-1-2-6/h6-8H,1-5H2
- InChIKey: GDSPHXRNGCJAHG-UHFFFAOYSA-N
- ほほえんだ: S1(CCNC(C1)C1CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 238
- トポロジー分子極性表面積: 54.6
- 疎水性パラメータ計算基準値(XlogP): -0.2
3-cyclopropyl-1λ?-thiomorpholine-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-245232-0.25g |
3-cyclopropyl-1lambda6-thiomorpholine-1,1-dione |
1341214-28-5 | 95% | 0.25g |
$972.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14822-500MG |
3-cyclopropyl-1λ?-thiomorpholine-1,1-dione |
1341214-28-5 | 95% | 500MG |
¥ 3,036.00 | 2023-04-05 | |
Enamine | EN300-245232-1.0g |
3-cyclopropyl-1lambda6-thiomorpholine-1,1-dione |
1341214-28-5 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
Enamine | EN300-245232-0.5g |
3-cyclopropyl-1lambda6-thiomorpholine-1,1-dione |
1341214-28-5 | 95% | 0.5g |
$1014.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14822-5G |
3-cyclopropyl-1λ?-thiomorpholine-1,1-dione |
1341214-28-5 | 95% | 5g |
¥ 13,642.00 | 2023-04-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053958-1g |
3-Cyclopropylthiomorpholine 1,1-dioxide |
1341214-28-5 | 98% | 1g |
¥5180.0 | 2023-04-03 | |
Enamine | EN300-245232-5.0g |
3-cyclopropyl-1lambda6-thiomorpholine-1,1-dione |
1341214-28-5 | 95% | 5.0g |
$3065.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14822-250MG |
3-cyclopropyl-1λ?-thiomorpholine-1,1-dione |
1341214-28-5 | 95% | 250MG |
¥ 1,821.00 | 2023-04-05 | |
Enamine | EN300-245232-1g |
3-cyclopropyl-1lambda6-thiomorpholine-1,1-dione |
1341214-28-5 | 1g |
$1057.0 | 2023-09-15 | ||
Enamine | EN300-245232-5g |
3-cyclopropyl-1lambda6-thiomorpholine-1,1-dione |
1341214-28-5 | 5g |
$3065.0 | 2023-09-15 |
3-cyclopropyl-1λ?-thiomorpholine-1,1-dione 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
3-cyclopropyl-1λ?-thiomorpholine-1,1-dioneに関する追加情報
Introduction to 3-cyclopropyl-1λ?-thiomorpholine-1,1-dione (CAS No. 1341214-28-5) and Its Emerging Applications in Chemical Biology
The compound 3-cyclopropyl-1λ?-thiomorpholine-1,1-dione (CAS No. 1341214-28-5) represents a fascinating molecular scaffold with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its cyclopropyl substituent and thiomorpholine core, has garnered attention due to its unique structural features and promising biological activities. The presence of a dione moiety further enhances its reactivity, making it a valuable candidate for the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of thiomorpholine derivatives in drug discovery. These compounds exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The 3-cyclopropyl group in 3-cyclopropyl-1λ?-thiomorpholine-1,1-dione contributes to its distinct pharmacophore, influencing both its solubility and interaction with biological targets. This structural feature has been exploited to design molecules with enhanced binding affinity and selectivity.
In the context of contemporary research, 3-cyclopropyl-1λ?-thiomorpholine-1,1-dione has been investigated for its potential role in modulating enzyme activity. Specifically, studies have demonstrated its ability to interact with metalloenzymes and proteases, which are critical targets in the treatment of various diseases. The dione functionality serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological profiles.
One of the most compelling aspects of this compound is its utility as a building block in synthetic chemistry. The thiomorpholine ring provides a rigid framework that can be modified through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have been leveraged to construct complex molecular architectures, paving the way for the development of novel pharmacological entities.
Moreover, computational studies have shed light on the electronic properties of 3-cyclopropyl-1λ?-thiomorpholine-1,1-dione, revealing insights into its binding mode with biological targets. Molecular docking simulations have identified key interactions between the cyclopropyl group and specific amino acid residues in protein active sites. These findings have guided the optimization of lead compounds toward improved efficacy and reduced toxicity.
The compound's potential extends beyond traditional drug development applications. Researchers are exploring its use in materials science, particularly in the design of functional polymers and coatings. The thiomorpholine unit imparts thermal stability and mechanical strength to polymer matrices, making it an attractive candidate for advanced material formulations.
From a synthetic perspective, 3-cyclopropyl-1λ?-thiomorpholine-1,1-dione serves as a versatile intermediate in organic synthesis. Its dione group can undergo oxidation or reduction reactions to yield diverse functional products, including ketones, aldehydes, and carboxylic acids. These derivatives can then be further elaborated into more complex structures using palladium-catalyzed reactions.
The growing interest in this compound is also driven by its environmental compatibility. Unlike some traditional heterocyclic systems, 3-cyclopropyl-1λ?-thiomorpholine-1,1-dione exhibits favorable biodegradability and low toxicity profiles. This makes it an appealing choice for applications where environmental impact is a concern.
In summary,3-cyclopropyl-1λ?-thiomorpholine-1,1-dione (CAS No. 1341214-28-5) represents a multifaceted molecule with broad applications in chemical biology and materials science. Its unique structural features and biological activities make it a valuable asset in drug discovery efforts targeting metalloenzymes and proteases. As research continues to uncover new synthetic strategies and functional applications,3-cyclopropyl-thiomorpholine derivatives are poised to play an increasingly important role in advancing both pharmaceuticals and advanced materials.
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